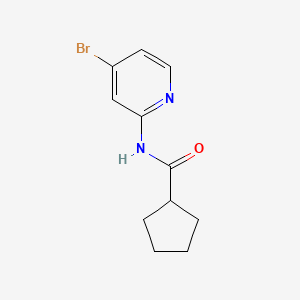

N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-(4-bromopyridin-2-yl)cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-9-5-6-13-10(7-9)14-11(15)8-3-1-2-4-8/h5-8H,1-4H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWSYGZDDBJZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Formation via Acid Chloride Intermediate

One common method involves converting cyclopentanecarboxylic acid into its acid chloride, followed by reaction with 4-bromo-2-aminopyridine.

Step 1: Preparation of Cyclopentanecarbonyl Chloride

- Cyclopentanecarboxylic acid is treated with thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions.

- The reaction proceeds with the evolution of gases (SO2 and HCl), yielding the acid chloride.

- Typical conditions: reflux in anhydrous solvent (e.g., dichloromethane or chloroform), inert atmosphere to prevent moisture interference.

Step 2: Coupling with 4-Bromo-2-aminopyridine

- The acid chloride is reacted with 4-bromo-2-aminopyridine in the presence of a base such as triethylamine or pyridine to scavenge HCl formed during the reaction.

- The reaction is typically carried out at low to ambient temperature to control reactivity and minimize side reactions.

- Solvents like dichloromethane or tetrahydrofuran are commonly used.

Step 3: Work-up and Purification

- The reaction mixture is washed with aqueous solutions to remove inorganic by-products.

- The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

- The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Direct Coupling Using Carbodiimide-Mediated Amide Bond Formation

An alternative method involves direct coupling of cyclopentanecarboxylic acid with 4-bromo-2-aminopyridine using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC).

Step 1: Activation of Carboxylic Acid

- Cyclopentanecarboxylic acid is activated by DCC or EDC in an aprotic solvent like dichloromethane or dimethylformamide.

- The activated ester intermediate forms in situ.

Step 2: Amide Bond Formation

- 4-Bromo-2-aminopyridine is added to the reaction mixture.

- The amine nucleophile attacks the activated ester, forming the amide bond.

- Reaction is typically carried out at room temperature or slightly elevated temperatures.

Step 3: Removal of By-products

- Dicyclohexylurea (DCU) or other urea by-products precipitate and are removed by filtration.

- The product is purified by chromatography or recrystallization.

Notes on Reaction Conditions and Optimization

- Catalysts and Additives : Use of catalytic amounts of 4-dimethylaminopyridine (DMAP) can accelerate the coupling reaction.

- Solvent Choice : Aprotic solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide are preferred to maintain solubility and reaction efficiency.

- Temperature Control : Maintaining low to ambient temperature during coupling minimizes side reactions and decomposition.

- Stoichiometry : Slight excess of acid chloride or coupling agent ensures complete conversion of amine.

Data Table Summarizing Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Acid Chloride Method | Cyclopentanecarboxylic acid + SOCl2; 4-bromo-2-aminopyridine + base; DCM solvent; 0-25°C | High reactivity; straightforward | Requires handling of corrosive reagents; moisture sensitive | 70-85 |

| Carbodiimide-Mediated Coupling | Cyclopentanecarboxylic acid + DCC/EDC; 4-bromo-2-aminopyridine; DCM or DMF; RT | Mild conditions; no acid chloride needed | By-product removal needed; possible side reactions | 65-80 |

Research Findings and Literature Insights

- The acid chloride method is widely reported in the synthesis of amides involving aromatic amines and cycloalkyl carboxylic acids due to its efficiency and relatively high yields.

- Carbodiimide-mediated coupling is favored when direct use of acid chlorides is undesirable due to reagent sensitivity or safety concerns.

- Patent literature indicates that similar pyridinyl amides are synthesized using these classical amide bond-forming techniques, with variations in solvents, bases, and purification methods to optimize yield and purity.

- Reaction monitoring by thin-layer chromatography (TLC) and characterization by NMR and mass spectrometry confirm the successful formation of the target amide.

- Purification often involves recrystallization from solvents like ethyl acetate or ethanol to obtain analytically pure this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the amide group.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide or thiols in the presence of a base such as potassium carbonate.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Inhibition of Phosphoinositide 3-Kinase Gamma (PI3Kγ)

Mechanism of Action

Phosphoinositide 3-kinases (PI3Ks) are critical enzymes involved in cellular signaling pathways that regulate various cellular functions, including growth, proliferation, and survival. PI3Kγ specifically plays a role in immune responses and inflammation. N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide has been identified as a potent inhibitor of PI3Kγ, which can modulate immune responses and has potential therapeutic applications in treating autoimmune diseases and cancer .

Clinical Implications

Research indicates that inhibiting PI3Kγ can lead to reduced inflammation and improved outcomes in models of autoimmune diseases, such as asthma and rheumatoid arthritis. In these models, compounds like this compound have demonstrated efficacy in reducing the recruitment of inflammatory cells to sites of tissue damage .

Cannabinoid Receptor Modulation

Role in Cannabinoid Receptor System

Recent studies suggest that this compound may also act as a modulator of the cannabinoid receptor system. This system is involved in various physiological processes, including pain sensation, mood regulation, and appetite control. The compound has shown potential as both an agonist and antagonist of cannabinoid receptors, indicating its versatility in therapeutic applications .

Therapeutic Applications

Given its interaction with the cannabinoid receptor system, this compound could be explored for treating conditions such as chronic pain, anxiety disorders, and appetite-related issues. Its ability to selectively modulate these receptors may lead to fewer side effects compared to traditional cannabinoid therapies .

Anticancer Properties

Inhibition of Tumor Growth

The compound's inhibitory effects on PI3Kγ are particularly relevant in cancer research. By disrupting the signaling pathways that promote tumor growth and survival, this compound may enhance the effectiveness of existing cancer treatments or serve as a basis for developing new therapeutic agents .

Case Studies

Several studies have documented the compound's effectiveness in preclinical models of cancer. For instance, animal studies have shown that treatment with this compound leads to significant reductions in tumor size and improved survival rates compared to untreated controls . These findings underscore the need for further clinical investigations.

Summary Table of Applications

| Application Area | Mechanism/Effect | Potential Diseases/Therapies |

|---|---|---|

| PI3Kγ Inhibition | Reduces inflammation; modulates immune response | Autoimmune diseases (e.g., asthma) |

| Cannabinoid Receptor Modulation | Agonist/antagonist effects on cannabinoid receptors | Chronic pain, anxiety disorders |

| Anticancer Properties | Disrupts tumor growth signaling pathways | Various cancers |

Mechanism of Action

The mechanism of action of N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromopyridine and cyclopentanecarboxamide moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Cyclopentanecarboxamide derivatives with aromatic substituents exhibit significant variability in physical and chemical properties based on substituent identity. Key examples include:

Key Observations :

- The electron-donating methyl and methoxy groups (2b, 2c) reduce melting points compared to the unsubstituted phenylamino derivative (2a), likely due to decreased crystal packing efficiency .

- Yield variations (50–90%) correlate with steric and electronic effects during synthesis.

Hydrazine-Carbonothioyl Derivatives

Cyclopentanecarboxamides with hydrazine-carbonothioyl groups () demonstrate distinct synthetic and physical characteristics:

Key Observations :

- The introduction of sulfur (via carbonothioyl groups) and bulky substituents (e.g., benzoyl) increases melting points compared to non-sulfur analogs, suggesting enhanced intermolecular interactions .

- Yields (53–66%) are moderately high but lower than phenylamino derivatives, possibly due to the complexity of multi-step syntheses.

Computational Property Predictions

For N-(2,5-dimethoxyphenyl)cyclopentanecarboxamide, computational methods (Joback and Crippen) predict gas-phase heat capacity (Cp,gas) as 649.09 J/mol·K . While similar data for N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide is unavailable, the bromine atom’s polarizability and molecular weight would likely increase Cp,gas compared to methoxy-substituted analogs.

Biological Activity

N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

This compound consists of a cyclopentanecarboxamide moiety linked to a 4-bromopyridin-2-yl group. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating various biochemical pathways. The bromine atom may facilitate interactions through halogen bonding, which can enhance binding affinity to target proteins.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through the inhibition of specific kinases involved in cell proliferation and survival.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Some studies have reported antimicrobial effects against various pathogens, indicating its potential use in infectious disease treatment.

Case Studies

- Kinase Inhibition : A study evaluated the compound's ability to inhibit various kinases associated with cancer progression. Results indicated significant inhibition of certain targets, suggesting its potential as a kinase inhibitor in cancer therapy.

- Inflammation Models : In vivo models demonstrated that this compound reduced markers of inflammation, supporting its use in treating inflammatory conditions .

- Antimicrobial Testing : Laboratory tests showed efficacy against bacterial strains, with minimum inhibitory concentrations (MICs) indicating potential as an antimicrobial agent .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-Chloropyridin-2-yl)cyclopentanecarboxamide | Chloro | Moderate kinase inhibition |

| N-(4-Fluoropyridin-2-yl)cyclopentanecarboxamide | Fluoro | Low anti-inflammatory effects |

| N-(4-Methylpyridin-2-yl)cyclopentanecarboxamide | Methyl | Limited antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide, and how are reaction conditions optimized?

- Methodology :

-

Coupling Reactions : Use carbodiimide-based coupling agents (e.g., HOBt/EDC) to link cyclopentanecarboxylic acid derivatives with 4-bromo-2-aminopyridine. Reaction conditions include stirring at room temperature for 22 hours in ethyl acetate with triethylamine as a base .

-

Alternative Approaches : Pyridine-mediated reactions with triphenylphosphite at 100°C for 4 hours yield similar amide derivatives .

-

Optimization : Adjust molar ratios (e.g., 1:1.5 equivalents of HOBt/EDC to substrate) and solvent polarity (e.g., ethyl acetate vs. pyridine) to improve yields (typically 55–92%) .

- Table 1 : Synthesis Optimization Parameters

| Reagent System | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| HOBt/EDC, triethylamine | Ethyl acetate | RT | 22 h | 92 |

| Triphenylphosphite | Pyridine | 100°C | 4 h | 55–66 |

Q. How is the compound characterized to confirm structural integrity and purity?

- Spectroscopic Methods :

- 1H/13C NMR : Assign peaks for cyclopentane protons (δ 1.5–2.5 ppm) and pyridinyl/amide protons (δ 7.5–8.5 ppm). Compare with computed shifts for validation .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 283.1 for C11H12BrN2O) and isotopic patterns for bromine .

- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., ±0.3% deviation) .

Q. What purification strategies are effective for isolating the compound?

- Recrystallization : Use hot ethyl acetate or aqueous ethanol to remove unreacted starting materials. Yield crystalline solids with >95% purity .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) for challenging separations .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

-

SHELX Refinement : Use SHELXL for least-squares refinement against high-resolution X-ray data. Address issues like twinning or centrosymmetricity using Flack (η) or Hooft (x) parameters .

-

ORTEP Visualization : Generate 3D models to analyze bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonds in crystal packing) .

-

Table 2 : Key Crystallographic Parameters

| Parameter | Value (Example) | Source |

|---|---|---|

| Space Group | P21/c | |

| R1 (all data) | 0.045 | |

| Flack Parameter (x) | 0.02(2) |

Q. How can mechanistic studies elucidate the formation pathway of the compound?

- Kinetic Profiling : Monitor reaction intermediates via in-situ NMR or HPLC. Identify rate-determining steps (e.g., amide bond formation) .

- Isotopic Labeling : Use 13C-labeled cyclopentanecarboxylic acid to trace carboxylate activation pathways .

Q. What computational approaches predict the compound’s electronic or biological properties?

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC50 data .

Q. How are contradictions between spectroscopic and crystallographic data resolved?

- Case Study : If NMR suggests planar amide conformation but X-ray shows slight pyramidalization, perform variable-temperature NMR to assess dynamic effects .

- Validation : Cross-check with IR (amide I/II bands) and computational models (e.g., torsional energy profiles) .

Q. What strategies determine enantiomeric purity if chiral centers are present?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.